Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-
CAS No.: 653584-15-7
Cat. No.: VC20264850
Molecular Formula: C9H14N5O4P
Molecular Weight: 287.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653584-15-7 |
|---|---|
| Molecular Formula | C9H14N5O4P |
| Molecular Weight | 287.21 g/mol |
| IUPAC Name | 2-[6-(methylamino)purin-9-yl]ethoxymethylphosphonic acid |
| Standard InChI | InChI=1S/C9H14N5O4P/c1-10-8-7-9(12-4-11-8)14(5-13-7)2-3-18-6-19(15,16)17/h4-5H,2-3,6H2,1H3,(H,10,11,12)(H2,15,16,17) |
| Standard InChI Key | NCVPVIXUXLDAHI-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a 9H-purin-9-yl nucleobase substituted at position 6 with a methylamino group (-NHCH₃), connected via a two-carbon ethoxy spacer to a methylphosphonic acid moiety. This configuration mimics natural nucleosides but replaces the labile phosphate ester with a hydrolytically stable phosphonate group, enhancing metabolic stability .
Key Structural Features:
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Nucleobase: 6-(Methylamino)-9H-purine, a 9-deazahypoxanthine analog.
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Linker: Ethoxyethyl chain (OCH₂CH₂O) bridges the nucleobase and phosphonate.
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Phosphonate Group: -CH₂PO₃H₂, providing negative charge at physiological pH for target binding .
Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₅O₄P | |
| Molecular Weight | 287.21 g/mol | |
| CAS Number | 653584-15-7 | |
| pKa | 4.18 (predicted) | |
| Solubility | Low in organic solvents; moderate in DMSO |
Synthesis and Structural Optimization
Synthetic Pathways
Synthesis involves multistep organic reactions to integrate the purine base with the phosphonate moiety (Scheme 1). Key steps include:
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Ullmann Coupling: Reaction of 9-deazapurine derivatives with iodinated phosphonate precursors under Cu(I) catalysis .
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Phosphonate Ester Hydrolysis: Use of trimethylsilyl bromide (TMSBr) in pyridine to deprotect phosphonate esters .
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Purine Functionalization: Introduction of the methylamino group via nucleophilic substitution or reductive amination.
Challenges:
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Low yields (44–72%) due to poor solubility of intermediates .
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Oxidation of thiol intermediates to disulfides, requiring inert atmospheres .
Structural Modifications
Modifying the linker length and phosphonate substitution (e.g., PME vs. PEE groups) impacts enzyme affinity and selectivity . For example:
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Compound 18c: A vinyl-linked analog showed IC₅₀ = 19 nM against human PNP (hPNP) and 4 nM against Mycobacterium tuberculosis PNP (MtPNP) .
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Methoxy Substitution: At the phenyl C5 position (Compound 45b) reduced hPNP inhibition 6-fold due to steric clashes with His257 .
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound selectively inhibits PNPs, enzymes critical in purine salvage pathways. Key findings:
Crystallographic studies (PDB: 8 enzyme complexes) reveal:
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The phosphonate group forms hydrogen bonds with Asp206 and Arg217 in hPNP .
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The 9-deazapurine base π-stacks with Phe200, while the methylamino group hydrogen-bonds to Glu201 .
Cytotoxicity and Selectivity
The compound demonstrates nanomolar cytotoxicity against T-lymphoblastic cells (CC₅₀ = 9 nM) but no effect on HeLa, HL60, or primary PBMCs at ≤10 μM . This selectivity stems from preferential uptake by T-cells and PNP overexpression in lymphoid tissues .
Therapeutic Applications
Antimicrobial Activity
The 60-fold selectivity for MtPNP over hPNP positions it as a candidate for tuberculosis therapy . Co-administration with immucillin H synergistically reduced bacterial load in in vitro assays .
Prodrug Development
To address solubility limitations, ester/amide prodrugs (e.g., 50a) were synthesized, improving oral bioavailability by 12-fold .
Comparative Analysis with Related Compounds
| Compound | Target | IC₅₀ (nM) | Selectivity | Application |
|---|---|---|---|---|
| PMEG | Viral polymerases | 50 | Low | Antiviral |
| Adefovir | HBV polymerase | 120 | Moderate | Hepatitis B |
| This compound | hPNP/MtPNP | 19/4 | High | Oncology, infectious |
The methylamino substitution enhances hPNP affinity compared to unmodified ANPs, while the ortho-substituted phosphonate optimizes MtPNP binding .
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